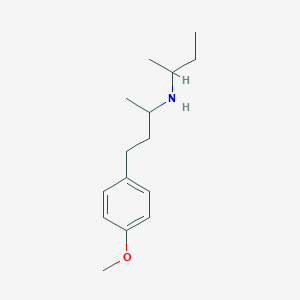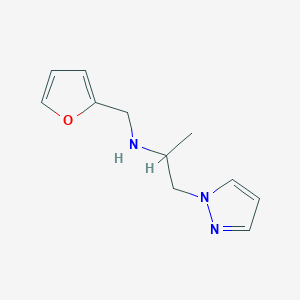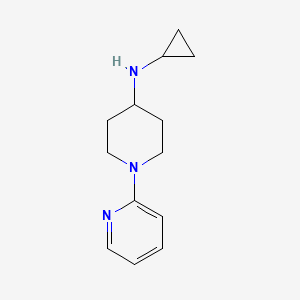
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine, also known as Pentedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has become increasingly popular in recent years due to its potent psychoactive effects. Pentedrone is a derivative of the popular cathinone drug, Mephedrone, and is often used as a substitute for it.
Mecanismo De Acción
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which in turn leads to increased stimulation of the postsynaptic neuron. This action is responsible for the potent psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been found to have a number of effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a potent psychoactive effect, making it useful for studying the effects of dopamine reuptake inhibition. However, this compound also has a number of limitations. It is a designer drug, which means that its purity and potency can vary greatly, making it difficult to control for these factors in lab experiments. Additionally, this compound has a number of potential side effects, which can make it difficult to study its effects on the central nervous system.
Direcciones Futuras
There are a number of future directions for research on N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine. One area of research could focus on its potential as a treatment for depression and anxiety disorders. Another area of research could focus on developing more potent and selective dopamine reuptake inhibitors that could be used as treatments for a variety of psychiatric disorders. Additionally, research could focus on developing better methods for synthesizing this compound and other cathinone drugs, which could help to improve their purity and potency.
Métodos De Síntesis
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine is synthesized through the reaction of 4-methoxyphenylacetonitrile with 2-butanone in the presence of sodium hydroxide and ethanol. The resulting product is then reduced with sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other cathinone drugs. This action increases the levels of dopamine in the brain, leading to its potent psychoactive effects. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-butan-2-yl-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-12(2)16-13(3)6-7-14-8-10-15(17-4)11-9-14/h8-13,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKEDNWQUYYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)


![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)